Product packaging for 4-Fluoro-l-lysine(Cat. No.:CAS No. 742016-90-6)

4-Fluoro-l-lysine

Cat. No.: B13407123
CAS No.: 742016-90-6
M. Wt: 164.18 g/mol
InChI Key: GVDNZQCSQRVPGZ-AKGZTFGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-L-lysine is a fluorinated analog of the essential amino acid L-lysine, specifically designed for biochemical and pharmacological research. The strategic incorporation of fluorine into the lysine side chain enhances the molecule's properties, making it a valuable tool for studying enzyme function and developing new therapeutic strategies . Its primary researched application is as a selective inhibitor of inducible nitric oxide synthase (iNOS) . iNOS is an enzyme responsible for producing nitric oxide (NO), a key signaling molecule in inflammatory processes. By selectively inhibiting iNOS, this compound provides researchers with a means to probe the role of this specific pathway in various disease models, particularly those involving inflammation and immune response . The compound acts by mimicking the natural lysine substrate, thereby interfering with the enzyme's normal activity. This mechanism is part of a broader strategy in medicinal chemistry where introducing fluorine into bioactive molecules is known to enhance their biological activity and stability compared to the parent molecule . Beyond its direct inhibitory role, this compound also serves as a key intermediate in the synthesis of more complex iNOS inhibitors, such as 4R-fluoro-L-NIL (N6-(1-iminoethyl)-L-lysine), further underscoring its utility in drug discovery methodologies . As a building block, it contributes to the growing field of fluorinated amino acids, which are used to introduce unique physicochemical properties into peptides and proteins for structural and functional studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13FN2O2 B13407123 4-Fluoro-l-lysine CAS No. 742016-90-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

742016-90-6

Molecular Formula

C6H13FN2O2

Molecular Weight

164.18 g/mol

IUPAC Name

(2S)-2,6-diamino-4-fluorohexanoic acid

InChI

InChI=1S/C6H13FN2O2/c7-4(1-2-8)3-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4?,5-/m0/s1

InChI Key

GVDNZQCSQRVPGZ-AKGZTFGVSA-N

Isomeric SMILES

C(CN)C(C[C@@H](C(=O)O)N)F

Canonical SMILES

C(CN)C(CC(C(=O)O)N)F

Origin of Product

United States

Synthetic Methodologies for 4 Fluoro L Lysine and Its Derivatives

Regioselective and Stereoselective Introduction of Fluorine at C-4 of Lysine (B10760008)

The core challenge in synthesizing 4-Fluoro-L-lysine lies in the precise and controlled placement of the fluorine atom onto the C-4 carbon of the lysine backbone. psu.edu Chemists have explored several major pathways to achieve this, broadly categorized as electrophilic fluorination, nucleophilic fluorination, and the use of pre-fluorinated chiral building blocks. psu.edumdpi.com

Electrophilic fluorination involves the use of reagents that deliver a cationic fluorine equivalent ("F+") to an electron-rich center, such as an enolate. mdpi.com Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are common choices for this type of transformation. mdpi.comacs.org

Research into the synthesis of related fluorinated amino acids provides insight into this approach. For instance, the electrophilic fluorination of enantiomerically pure 2-pyrrolidinones, which are derived from L-glutamic acid, has been studied for creating 4-fluoroglutamic acids. acs.org In these studies, the reaction of a lactam enolate with NFSI can proceed with complete diastereoselectivity. acs.org However, a significant challenge arises when attempting difluorination; the introduction of the first fluorine atom reduces the kinetic acidity of the neighboring C-H bond, making the second fluorination step difficult. acs.org This highlights a potential hurdle for synthesizing difluoro-lysine analogs via this method.

Table 1: Key Electrophilic Fluorination Reagents

Reagent Name Abbreviation Typical Use
N-Fluorobenzenesulfonimide NFSI Fluorination of enolates and other nucleophiles. mdpi.comacs.org
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® A user-friendly, powerful electrophilic fluorinating agent. mdpi.com

Nucleophilic fluorination utilizes a reagent that acts as a fluoride (B91410) ion (F⁻) source to displace a leaving group from a carbon center. alfa-chemistry.comnumberanalytics.com This approach typically proceeds via an S_N2 mechanism, which results in a predictable inversion of stereochemistry at the reaction center. alfa-chemistry.com Common nucleophilic fluorinating agents include diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. alfa-chemistry.combeilstein-journals.org

This strategy has been applied in the synthesis of fluorinated amino acids. One example involves the regio- and stereoselective ring-opening of a non-racemic aziridine-2-carboxylate (B8329488) with a nucleophilic fluoride source to produce a fluorinated lysine precursor. nih.gov While this demonstrated the principle, the reported yields for 3-fluorolysine were low. nih.gov A major challenge with direct nucleophilic fluorination is that the reactions often demand harsh conditions, such as high temperatures and basicity, which are incompatible with the sensitive functional groups present in many amino acid precursors. radiologykey.com

An alternative and often more efficient strategy involves starting the synthesis with a simple, commercially available molecule that already contains the C-F bond. mdpi.com The remainder of the amino acid structure is then constructed around this pre-fluorinated core. This approach bypasses the often-difficult step of selective fluorination on a complex molecule. d-nb.info

Several examples illustrate the power of this method:

DL-5,5-difluorolysine was synthesized starting from a Michael addition of 2,2-difluoroketene silyl (B83357) acetal (B89532) to an acceptor molecule, incorporating the difluorinated unit early in the sequence. rsc.org

The synthesis of 4,4-difluoro-L-lysine analogs utilized a key intermediate that was first developed for the synthesis of 4,4-difluoro-L-arginine. psu.edu This pivotal building block was prepared from Garner's aldehyde and subsequently elaborated using reactions like the Reformatsky reaction to build the carbon skeleton before being converted into the final amino acid. psu.edu

This building block approach offers a robust pathway to fluorinated amino acids by leveraging well-established chemistry to construct the amino and carboxyl groups onto a fluorinated scaffold. mdpi.com

Orthogonal Protection Strategies for Multi-functionalized Lysine Analogs

The synthesis of a complex molecule like this compound, which has multiple reactive sites (α-amino, ε-amino, and carboxyl groups), necessitates a sophisticated protection strategy. Orthogonal protecting groups are essential tools in this context. mdpi.comiris-biotech.de This concept refers to the use of multiple, distinct protecting groups in a single molecule, where each can be removed under specific conditions without affecting the others. iris-biotech.depeptide.com

For lysine synthesis, the α-amino and ε-amino groups must be differentially protected. The most widely used orthogonal pair is Fmoc for the α-amino group and Boc for the ε-amino group (or vice versa). mdpi.com

Fmoc (9-fluorenylmethoxycarbonyl): Stable to acidic conditions but is readily removed by a base, typically a solution of piperidine (B6355638) in an organic solvent. mdpi.comiris-biotech.de

Boc (tert-butoxycarbonyl): Stable to basic conditions but is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). mdpi.compeptide.com

For more complex syntheses involving on-resin side-chain modifications, other protecting groups for the ε-amino group are employed. These groups are orthogonal to both Fmoc and Boc.

Table 2: Common Orthogonal Protecting Groups for Lysine Synthesis

Protecting Group Abbreviation Deprotection Conditions Orthogonal To
9-Fluorenylmethoxycarbonyl Fmoc 20% Piperidine in DMF Boc, Mtt, Dde, ivDde mdpi.comsigmaaldrich.com
tert-Butoxycarbonyl Boc Trifluoroacetic Acid (TFA) Fmoc, Dde, ivDde, Alloc mdpi.compeptide.com
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde 2% Hydrazine in DMF Fmoc, Boc, Mtt sigmaaldrich.com
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl ivDde 2% Hydrazine in DMF Fmoc, Boc, Mtt sigmaaldrich.com
4-Methyltrityl Mtt 1% TFA in DCM (mild acid) Fmoc, Boc, Dde, ivDde sigmaaldrich.com

The use of groups like Dde, ivDde, or Mtt allows for the selective deprotection of the lysine side chain while the peptide backbone remains attached to a solid support and the N-terminus remains protected, enabling site-specific modifications. sigmaaldrich.com

Diastereoselective Reaction Sequences in 4-Substituted L-Lysine Synthesis (e.g., Reformatsky Reaction Variants)

Achieving the correct stereochemistry at the newly formed chiral center at C-4 is critical. Diastereoselective reactions are employed to control the three-dimensional arrangement of atoms during the synthesis.

A notable example is the use of the Reformatsky reaction , which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. This reaction has been successfully applied in the diastereoselective synthesis of 4-substituted L-lysine derivatives. nih.govresearchgate.net

Synthesis of (2S, 4S)-4-mercapto-L-lysine: A key step in this synthesis was a Zn-mediated diastereoselective Reformatsky reaction, which established the desired stereochemistry at the C-4 position. nih.govresearchgate.net

Synthesis of 4,4-difluoro-L-lysine precursors: The Reformatsky reaction was also a key step in the elaboration of Garner's aldehyde into a pivotal intermediate required for the synthesis of 4,4-difluoro-L-lysine analogs. psu.edu

These examples demonstrate that classic organometallic reactions, when applied to chiral substrates derived from amino acids, can provide powerful and reliable control over stereochemistry, paving the way for the synthesis of complex analogs like this compound.

Table 3: Example of a Diastereoselective Reaction in Lysine Analog Synthesis

Reaction Substrate Precursor Key Reagent Product Feature Diastereoselectivity Reference
Reformatsky Reaction L-glutamic acid derivative (containing an aldehyde) Ethyl bromoacetate, Zn (2S, 4S)-4-hydroxy-lysine backbone High diastereoselectivity nih.govresearchgate.net

Biophysical Probing Applications of 4 Fluoro L Lysine

Applications of ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Elucidation of Protein Structure and Dynamics (e.g., Conformational Analysis)

Incorporating a fluorinated amino acid like 4-Fluoro-L-lysine into a protein provides a site-specific probe for monitoring structural changes and conformational dynamics. nih.gov While specific studies on this compound are emerging, the principle is well-established using other fluorinated analogues such as 4-fluorophenylalanine (4-F-Phe) and 5-fluorotryptophan (B555192) (5-F-Trp). nih.govuni-konstanz.de When a protein containing such a label undergoes a conformational change, the local environment around the fluorine atom is altered, resulting in a detectable change in its ¹⁹F NMR chemical shift. nih.gov

This technique is powerful enough to map the regions of a protein involved in conformational changes that may be inaccessible to crystallographic methods. nih.gov For instance, studies on the galactose-binding protein labeled with 5-F-Trp and the aspartate receptor labeled with 4-F-Phe have successfully used ¹⁹F NMR to detect ligand-induced chemical shift changes, revealing long-range conformational shifts throughout the protein structure. nih.gov The dispersion of ¹⁹F chemical shifts is a strong indicator of a well-folded protein, as different locations within the tertiary structure will produce distinct signals. acs.orgnih.gov

Table 1: Examples of ¹⁹F NMR in Protein Conformational Analysis
Protein StudiedFluorinated Label UsedKey Research FindingReference
Aspartate Receptor Ligand-Binding Domain4-Fluorophenylalanine (4-F-Phe)Detected a long-range conformational change upon aspartate binding, with significant chemical shift changes at probe positions distant from the binding site. nih.gov
Galactose-Binding Protein5-Fluorotryptophan (5-F-Trp)Observed significant chemical shift changes at nine different probe positions upon glucose binding, mapping a global conformational change. nih.gov
Actinoporin Equinatoxin II5-Fluorotryptophan (5-F-Trp)Assigned five distinct tryptophan resonances, which could then be used to monitor local environmental changes during protein function. acs.org
Human Cyclophilin A4F-, 5F-, 6F-, 7F-L-TryptophanObserved distinct relaxation rates for fluorine at different positions of the indole (B1671886) ring, providing detailed insights into local dynamics. nsf.gov

Characterization of Ligand Binding Sites and Drug-Target Interactions

Protein-observed ¹⁹F NMR (PrOF NMR) is a robust method for studying protein-ligand interactions and for fragment-based drug discovery. acs.orgnih.govbeilstein-journals.org By labeling a protein with a fluorinated amino acid, the binding of a small molecule or drug can be monitored by observing perturbations in the ¹⁹F NMR spectrum. acs.orgbeilstein-journals.org These changes can manifest as shifts in the resonance position, line broadening, or the appearance of new signals, depending on the kinetics of the binding event (fast, intermediate, or slow exchange). acs.org

This approach allows for the rapid screening of compound libraries and the accurate determination of binding affinities (dissociation constants, Kd). nih.govbeilstein-journals.org Because aromatic residues are often located in or near critical binding sites, labeling with fluorinated versions of these amino acids is a common strategy. acs.orgnih.gov For example, PrOF NMR screening has been successfully applied to identify ligands for bromodomains like Brd4 and BrdT by monitoring the chemical shift changes of incorporated 3-fluorotyrosine residues upon fragment binding. nih.gov The simplicity of the resulting 1D spectra and the short experiment times make this a highly efficient method for assessing druggability and quantifying ligand binding. nih.gov

Table 2: ¹⁹F NMR for Characterizing Drug-Target Interactions
Protein TargetFluorinated Label UsedApplicationReference
Brd4 (First Bromodomain)3-Fluorotyrosine (3FY)Fragment screening and characterization of protein-ligand interactions at a druggable site. acs.org
Zika Virus NS2B-NS3 Protease7-Fluoro-L-tryptophanSite-selective monitoring of the protein's response to ligand binding. anu.edu.au
Fatty Acid Amide Hydrolase (FAAH)Fluorinated Anandamide Analogue (Ligand)Monitored enzyme activity and identified inhibitors by observing the hydrolysis of a fluorinated substrate in situ. beilstein-journals.org
Hsp90 N-terminal domainFluorinated LigandsObserved the protein-ligand complex directly in cell lysates and intact human cells. acs.org

Monitoring Redox Protein Modulation

In-cell ¹⁹F NMR provides a unique window into cellular processes, including the modulation of protein redox states. acs.org By expressing a protein labeled with a fluorinated amino acid directly in cells, it is possible to observe its behavior in its native environment. acs.orgresearchgate.net Changes in the redox state of a protein can alter its conformation and, consequently, the chemical environment of the incorporated ¹⁹F probe. acs.org

Research has demonstrated that the redox states of mitochondrial proteins, which depend on partners like glutaredoxin 1 (Grx1) and thioredoxin (Trx) to remain in a reduced state, can be investigated using in-cell NMR. acs.orgacs.org Similarly, the oxidation of cysteine residues in response to cellular oxidative stress is a process that can be monitored with this technique. acs.org These studies showcase the potential for using probes like this compound to track the real-time response of specific protein residues to changes in the cellular redox environment. acs.orgacs.org

Fluorescence-Based Sensing and Imaging Studies with Lysine (B10760008) Derivatives

The lysine side chain, with its primary amine, provides a versatile chemical handle for the attachment of fluorophores. This has led to the development of a wide range of fluorescent probes and tracers based on lysine derivatives for various biological applications, from sensing to quantitative immunoassays. uoc.grresearchgate.net

Development of Fluorescent Probes for Biological Systems

Lysine derivatives are instrumental in the design of novel fluorescent sensors. By attaching a fluorophore to a lysine backbone that also incorporates a recognition element, probes can be created that signal the presence of a specific analyte through a change in fluorescence. Fluorination of these probes can further enhance their sensitivity and selectivity. researchgate.netacs.org

A notable example is the creation of a fluorinated chiral dialdehyde (B1249045) that demonstrates enantioselective fluorescent recognition of lysine. researchgate.netacs.org In this system, the interaction between the probe and lysine induces a change in the fluorescence signal, allowing for sensitive detection. The use of a fluorous phase was found to greatly enhance both the sensitivity and selectivity of the probe. researchgate.netacs.org

Furthermore, advancements in genetic code expansion have enabled the site-specific incorporation of novel lysine derivatives directly into proteins for imaging studies. kaist.ac.kr Researchers have designed and synthesized 3-fluoro-4-hydroxybenzoyl-L-lysine (FhbK), a bio-orthogonal amino acid. kaist.ac.kr Once incorporated into a target protein, its unique reactivity can be exploited for site-specific labeling with fluorescent dyes, enabling precise imaging and functional studies of proteins within living cells. kaist.ac.kr

Quantitative Analysis in Immunoassays Utilizing Fluorescent Lysine Tracers

Fluorescence Polarization Immunoassay (FPIA) is a homogeneous assay technique that relies on the competition between an analyte and a fluorescently labeled tracer for a limited number of antibody binding sites. uoc.grnih.govgoogle.com L-lysine derivatives have proven to be highly effective scaffolds for creating these fluorescent tracers. uoc.grnih.govacs.orgacs.org Typically, a tracer is synthesized by attaching a hapten (a small molecule that mimics the analyte) to one of the amino groups of lysine and a fluorophore (like fluorescein) to the other. uoc.gracs.org

Research has shown that the specific structure of the lysine-based tracer is critical for assay performance. uoc.grnih.govacs.org In a study developing an FPIA for the herbicide 2,4-D, a tracer with the hapten attached to the α-amino group of L-lysine and fluorescein (B123965) attached to the ε-amino group showed a five-fold increase in sensitivity compared to a standard ethylenediamine-based tracer. uoc.grnih.govacs.orgresearchgate.net The isomeric tracer, with the positions of the hapten and fluorophore swapped, was significantly less sensitive. uoc.grnih.govacs.org This demonstrates that the L-lysine framework allows for precise structural optimization to improve assay sensitivity and lower detection limits. uoc.grnih.gov

Table 3: Impact of L-Lysine Tracer Structure on FPIA Sensitivity for 2,4-D
Tracer StructureDescriptionRelative SensitivityReference
L-Lysine-Based TracerHapten on α-amino group, Fluorescein on ε-amino group~5-fold more sensitive than EDA-based tracer uoc.grnih.govacs.org
Isomeric L-Lysine TracerHapten on ε-amino group, Fluorescein on α-amino group7.6 times less sensitive than the primary L-Lysine tracer uoc.grnih.govacs.org
2,4D-EDA-FStandard Ethylenediamine-based tracerBaseline uoc.grnih.govacs.org

Genetic Code Expansion and Protein Engineering with 4 Fluoro L Lysine Analogs

Site-Specific and Residue-Specific Incorporation of Fluorinated Lysine (B10760008) Analogs into Proteins

The introduction of fluorinated lysine analogs into proteins can be achieved with high precision through both site-specific and residue-specific incorporation methods. nih.gov Site-specific incorporation involves the targeted placement of a single unnatural amino acid at a predetermined position within the protein's sequence. nih.gov This is typically accomplished by repurposing a stop codon, such as the amber codon (UAG), to encode the Uaa. mdpi.comrsc.org In contrast, residue-specific incorporation results in the global replacement of a particular natural amino acid with its fluorinated counterpart throughout the entire protein. nih.gov This approach often utilizes auxotrophic host strains that are unable to synthesize the natural amino acid, thereby forcing the incorporation of the supplied analog. mdpi.com

The incorporation of fluorinated amino acids like 4-fluoro-L-lysine can significantly alter the electronic characteristics of the amino acid side chain with minimal steric perturbation. psu.edu This allows for the fine-tuning of protein properties such as stability, folding, and interactions. mdpi.comrsc.org For instance, the introduction of fluorine can enhance protein thermostability. mdpi.com

Evolution and Design of Orthogonal tRNA/Aminoacyl-tRNA Synthetase Pairs

A cornerstone of site-specific unnatural amino acid incorporation is the development of orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pairs. google.com An orthogonal pair is one that functions independently of the host cell's endogenous tRNAs and synthetases, ensuring that the unnatural amino acid is exclusively incorporated at the desired site. google.com

The process involves engineering a synthetase that specifically recognizes the unnatural amino acid, in this case, a this compound analog, and charges it onto its cognate orthogonal tRNA (O-tRNA). google.com This O-tRNA is engineered to recognize a selector codon, often a stop codon, that has been introduced into the gene encoding the protein of interest. google.com The wild-type pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei has proven to be a versatile scaffold for engineering synthetases that accept a variety of lysine derivatives, sometimes without the need for directed evolution. nih.gov Researchers have successfully evolved PylRS mutants that are polyspecific and can recognize various phenylalanine analogs, a strategy that can be adapted for lysine derivatives. rsc.org

Expression Systems for Fluorinated Protein Variants (e.g., E. coli, mammalian cells)

Both prokaryotic and eukaryotic expression systems have been successfully employed for the production of proteins containing fluorinated amino acids.

E. coli is a commonly used host due to its rapid growth, cost-effectiveness, and well-established genetic tools. nih.govresearchgate.net Auxotrophic E. coli strains, which cannot synthesize a specific natural amino acid, are often used for residue-specific incorporation. mdpi.com For site-specific incorporation, engineered orthogonal tRNA/aaRS pairs are introduced into E. coli along with the target gene containing a selector codon. nih.gov Successful incorporation of various fluorinated amino acids, including fluorotryptophans and fluorophenylalanines, has been demonstrated in E. coli. rsc.orgbiorxiv.org

Mammalian cells are the preferred expression system for many human proteins as they provide the necessary machinery for proper folding and post-translational modifications. thermofisher.comcreative-biostructure.com The site-specific incorporation of unnatural amino acids, including fluorinated ones, has been achieved in mammalian cells, such as HEK293 cells, using orthogonal tRNA/synthetase pairs. researchgate.netnih.govnih.govacs.orgnih.govescholarship.orgacs.org This allows for the study of protein function in a more physiologically relevant context. thermofisher.com For example, a method for the large-scale production of membrane proteins with encoded fluorinated phenylalanine analogs has been developed in mammalian suspension culture. nih.gov

Creation of Latent Bioreactive Unnatural Amino Acids for Covalent Modification

A particularly innovative application of genetic code expansion is the creation of latent bioreactive unnatural amino acids. nih.govresearchgate.net These Uaas contain a chemically inert (latent) functional group that can be activated under specific conditions to form a covalent bond with a nearby residue. nih.gov This "proximity-enabled" reactivity allows for the selective formation of covalent linkages within or between proteins. nih.gov

Design and Genetic Encoding of Fluorosulfonyloxybenzoyl-L-lysine (FSK)

Fluorosulfonyloxybenzoyl-L-lysine (FSK) is a prime example of a latent bioreactive Uaa. nih.govnih.govacs.orgescholarship.org It was designed to expand the capabilities of its predecessor, fluorosulfate-L-tyrosine (FSY), which has a more rigid and shorter side chain. nih.govnih.govacs.org FSK possesses a long and flexible side chain containing an aryl fluorosulfate (B1228806) group. nih.govnih.govacs.org

The genetic encoding of FSK in both E. coli and mammalian cells was achieved through the evolution of a specific aminoacyl-tRNA synthetase (FSKRS). nih.gov This engineered synthetase specifically recognizes FSK and facilitates its incorporation into proteins at designated sites in response to a selector codon. nih.gov The successful incorporation and functionality of FSK have been demonstrated in various proteins, including superfolder Green Fluorescent Protein (sfGFP) and ubiquitin. nih.gov

FeatureFluorosulfate-L-tyrosine (FSY)Fluorosulfonyloxybenzoyl-L-lysine (FSK)
Scaffold Tyrosine derivativeLysine derivative
Side Chain Rigid and shortLong and flexible
Reaction Distance ShorterLonger
Genetic Encoding Genetically encodedGenetically encoded

This table compares the key features of FSY and FSK.

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry for Proximity-Enabled Protein Manipulation

The bioreactivity of FSK is based on Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. researchgate.nettandfonline.com The aryl fluorosulfate group on FSK is relatively inert but can react with nucleophilic amino acid residues (such as lysine, histidine, and tyrosine) when brought into close proximity. nih.govresearchgate.nettandfonline.com This proximity-enabled SuFEx reaction results in the formation of a stable covalent bond. researchgate.net

The kinetics of the SuFEx reaction in a protein context follow a two-step mechanism: noncovalent binding followed by covalent bond formation. rsc.org The rate of this reaction is influenced by the binding affinity of the interacting proteins, the identity of the target residue, and the solution pH. rsc.org This controllable reactivity makes SuFEx an invaluable tool for creating specific covalent linkages in proteins both in vitro and in living cells. researchgate.netrsc.org

Genetically Encoded Chemical Cross-linking to Probe Protein-Protein and Enzyme-Substrate Interactions

The unique properties of FSK and SuFEx chemistry have been harnessed for Genetically Encoded Chemical Cross-linking (GECX). nih.govescholarship.org This technique allows for the direct and irreversible capture of protein-protein and enzyme-substrate interactions in their native cellular environment. nih.govescholarship.orgbingchenyu-lab.org

By incorporating FSK into a "bait" protein, researchers can covalently trap its interacting "prey" proteins. nih.gov The longer reach of the FSK side chain enables the cross-linking of proteins at distances that are inaccessible to shorter Uaas like FSY. nih.gov For example, FSK was successfully used to cross-link homodimers of E. coli glutathione (B108866) transferase (ecGST) in mammalian cells, a feat not achievable with FSY at the same position. nih.gov

Furthermore, FSK and FSY have been employed to capture elusive enzyme-substrate interactions in live cells. nih.govescholarship.org This allows for the identification of previously unknown substrates by covalently linking them to the enzyme. nih.govescholarship.org This approach is particularly powerful as it can target residues other than cysteine and can cross-link at the periphery of the binding site, expanding the toolkit for studying transient and weak interactions. nih.govescholarship.org

Modulation of Protein Biophysical Properties through Fluorine Incorporation

The site-specific incorporation of non-canonical amino acids, such as this compound and its derivatives, into proteins is a powerful strategy in protein engineering. The introduction of fluorine, a highly electronegative atom, at specific positions within a protein's structure can subtly yet significantly alter its biophysical properties. These modifications provide unique tools for probing protein structure-function relationships and for designing proteins with enhanced or novel characteristics. The strong inductive effect of the fluoro group can enforce specific local conformations, influence peptide bond dynamics, and modulate interactions with the surrounding environment. nih.gov

The strategic replacement of hydrogen with fluorine can enhance protein stability. Fluorine is more hydrophobic than hydrogen, and its incorporation into the hydrophobic core of a protein can lead to enhanced thermal stability and resistance to chemical denaturants. While much of the foundational work has been done with analogs like fluoroprolines, the principles extend to other amino acids. nih.govmdpi.com For instance, the incorporation of fluorinated amino acids can lead to proteins with increased resistance to denaturation. mdpi.com

The introduction of fluorinated lysine analogs can also be used to engineer enhanced properties such as thermostability. researchgate.net For example, studies on aryl-fluoro sulfates have demonstrated their utility as effective agents for forming covalent adducts with lysine residues, which can be used to create stabilizing intramolecular crosslinks. escholarship.org These agents have shown favorable stability in aqueous buffers and plasma, highlighting their potential for creating robustly engineered proteins. escholarship.org

While detailed kinetic data on the refolding of proteins containing this compound is an emerging area of research, studies on related systems provide valuable insights. For example, experiments on bovine carbonic anhydrase where lysine residues were chemically modified showed that even drastic changes to the charge on the protein's surface did not significantly impact its ability to refold into its native, active conformation after denaturation. harvard.edu This suggests a high degree of folding robustness with respect to modifications at surface-exposed lysine sites. General proteome-wide refolding studies in E. coli also underscore the complex role of chaperones in assisting the folding of a wide variety of proteins, a process that could be influenced by subtle stability changes introduced by fluorination. pnas.org

Fluorinating lysine creates a valuable probe for monitoring protein conformation and dynamics using 19F Nuclear Magnetic Resonance (NMR) spectroscopy. beilstein-journals.orgacs.org Since fluorine is absent in native biological systems, a 19F label provides a background-free signal that is highly sensitive to the local chemical environment, allowing for the detection of subtle conformational changes upon ligand binding or during protein function. beilstein-journals.orgacs.orgnih.gov

A powerful application of fluorinated lysine analogs is demonstrated by fluorosulfonyloxybenzoyl-L-lysine (FSK), a lysine derivative with a long, flexible side chain. nih.govacs.org This extended side chain allows for the formation of covalent cross-links within or between proteins over distances that are inaccessible to analogs with shorter side chains, such as fluorosulfate-L-tyrosine (FSY). nih.govacs.orgnih.gov This capability makes FSK a unique tool for mapping protein interactions and studying protein dynamics. The difference in the reactive reach of these two analogs is a direct result of their distinct side-chain conformations and lengths. acs.org

Comparison of Fluorinated Unnatural Amino Acid Side-Chain Properties
Amino Acid AnalogSide-Chain CharacteristicReactive Reach (Cα to F atom)Application
Fluorosulfonyloxybenzoyl-L-lysine (FSK)Long, flexible13.8 ÅCovalent linking of protein sites at extended distances. acs.org
Fluorosulfate-L-tyrosine (FSY)Short, rigid9.0 ÅCovalent linking of protein sites in close proximity. acs.org

The incorporation of FSK has enabled the creation of covalent nanobodies that irreversibly bind to receptors like EGFR and has been used to capture elusive enzyme-substrate interactions in living cells. nih.govacs.orgnih.gov These applications highlight how modifying the conformation and dynamic reach of a lysine side chain through fluorination and extension can expand the toolkit of protein engineering.

Lysine residues play a crucial role in the interaction of peripheral proteins with biological membranes, often through electrostatic attraction to negatively charged phospholipid headgroups. nih.govmdpi.com The introduction of fluorine at the C-4 position of the lysine side chain can modulate these interactions by altering both electrostatic and hydrophobic properties. Fluorination is known to increase hydrophobicity, which could potentially enhance the penetration of the lysine side chain into the membrane's lipid core. acs.org Furthermore, the high electronegativity of fluorine can lower the pKa of the nearby ε-amino group, which would influence the strength of electrostatic interactions at a given pH. The typical pKa of a lysine side chain is around 10.5. ucalgary.ca While a specific pKa for this compound is not broadly cited, a buried lysine in staphylococcal nuclease was found to have its pKa lowered to 6.4 or less, demonstrating the significant impact of the local environment on this property. acs.org

Studies using poly-L-lysine as a model for lysine-rich protein domains show that it can bind to and even disrupt lipid vesicles, causing lysis. nih.gov This interaction is enhanced by the presence of negatively charged lipids and can be modulated by other membrane components like cholesterol. nih.gov While direct studies on the membrane interactions of this compound are limited, research on cholesterol-mimicking fluorescent probes linked to L-lysine shows that the lysine linker significantly influences the probe's position and interactions within the lipid bilayer. mdpi.com The positively charged α-amino group of the lysine linker was found to increase interactions with lipid phosphate (B84403) groups and water, demonstrating the linker's dominant role in membrane positioning. mdpi.com These findings suggest that fluorinating the lysine side chain could provide a mechanism to fine-tune the depth and nature of a protein's interaction with the cell membrane, balancing electrostatic attraction with hydrophobic insertion.

Enzymatic Interactions and Substrate Specificity of 4 Fluoro L Lysine

Investigation as a Selective Enzyme Inhibitor (e.g., Induced Nitric Oxide Synthase (iNOS))

Elevated levels of nitric oxide (NO), produced by the enzyme inducible nitric oxide synthase (iNOS), are associated with the pathophysiology of various human diseases. psu.edu This has driven the development of selective iNOS inhibitors. mdpi.comresearchgate.netnih.gov The introduction of fluorine into L-lysine analogues has been explored as a strategy to enhance their inhibitory potency and selectivity. psu.edunih.gov

Derivatives of L-N⁶-(1-iminoethyl)lysine (L-NIL), a known iNOS inhibitor, have been synthesized with fluorine substitutions. psu.edunih.gov Specifically, 4R-fluoro-L-NIL and 4,4-difluoro-L-NIL were developed and found to be potent and selective iNOS inhibitors. psu.edunih.gov The inhibitory mechanism of L-NIL itself involves targeting the heme residue at the active site of iNOS, leading to a loss of enzyme activity. cornell.edu While the precise mechanism for the fluorinated analogues is not fully detailed in the provided results, it is established that they act as competitive inhibitors at the iNOS catalytic site. mdpi.com

Structure-activity relationship (SAR) studies are crucial in understanding how chemical structure relates to biological activity. mdpi.complos.orgnih.gov For fluorinated L-lysine analogues, the position of the fluorine atom significantly impacts inhibitory potency. psu.edu Placing the fluorine at C-4 was a deliberate choice to minimize interference with the polar functionalities at C-2 and C-6 of the lysine (B10760008) structure. psu.edu In contrast, fluorination at the C-5 position was predicted to decrease the basicity of the C-6 amidine group, which could be detrimental to its inhibitory activity. psu.edu These findings highlight the importance of regioselective fluorination in designing effective enzyme inhibitors.

A critical aspect of developing iNOS inhibitors is ensuring selectivity over the other two main isoforms of nitric oxide synthase: endothelial NOS (eNOS) and neuronal NOS (nNOS). mdpi.comresearchgate.net Non-selective inhibition can lead to undesirable side effects. The fluorinated L-NIL analogues have demonstrated improved selectivity profiles compared to the parent compound, L-NIL. psu.edu

The table below summarizes the enzyme inhibition data for 4R-fluoro-L-NIL and 4,4-difluoro-L-NIL against the human NOS isoforms. psu.edu

CompoundiNOS IC₅₀ (µM)eNOS IC₅₀ (µM)nNOS IC₅₀ (µM)Selectivity (eNOS/iNOS)Selectivity (nNOS/iNOS)
L-NIL 6.0947788.77815
4R-fluoro-L-NIL 7.0851280.67211

Data sourced from Hallinan et al., 2003. psu.edu

As shown in the table, while the IC₅₀ values for iNOS were similar between L-NIL and its fluorinated counterparts, both 4R-fluoro-L-NIL and a difluoro analog showed improved selectivity for iNOS over eNOS and nNOS. psu.edu Specifically, the selectivity of 4R-fluoro-L-NIL for iNOS versus eNOS was 78-fold, and versus nNOS was 15-fold. psu.edu Similarly, the difluoro analog exhibited selectivities of 72 and 11, respectively. psu.edu This enhanced selectivity is a significant advantage in the development of therapeutic agents targeting iNOS. psu.edunih.gov

Recognition by Lysine-Modifying Enzymes

The introduction of a fluorine atom can influence how 4-Fluoro-L-lysine is recognized and processed by enzymes that naturally act on lysine. This includes enzymes involved in lysine degradation and those responsible for incorporating lysine into proteins.

L-lysine α-oxidase (LysOX) is a flavoenzyme that catalyzes the oxidative deamination of L-lysine to produce α-keto-ε-aminocaproate, ammonia, and hydrogen peroxide. wikipedia.orgnih.govnih.gov This enzyme is noted for its strict substrate specificity for L-lysine, unlike many other L-amino acid oxidases which have broader substrate tolerance. nih.govnih.govmdpi.comresearchgate.net

The strict specificity of LysOX from Trichoderma viride is attributed to a specific hydrogen bonding network within its active site that recognizes the side chain amino group of L-lysine. nih.gov This network involves the residues D212 and D315, along with two water molecules. nih.gov Additionally, a narrow hydrophobic pocket contributes to this high degree of specificity. nih.gov Given this highly specific recognition mechanism, it is likely that the substitution of a hydrogen atom with a larger and highly electronegative fluorine atom at the C-4 position of the lysine side chain would disrupt the precise fit required for efficient binding and catalysis by L-lysine α-oxidase. While direct studies on this compound as a substrate for LysOX were not found, the stringent substrate requirements of the enzyme suggest that this compound would likely be a poor substrate, if it is recognized at all.

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. addgene.orgtcichemicals.comnih.gov This is achieved using engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that are orthogonal to the host cell's translational machinery. addgene.orgresearchgate.net The aaRS is evolved to recognize and charge its cognate tRNA with the desired ncAA, which is then incorporated into a growing polypeptide chain at a specific codon (often a repurposed stop codon like UAG). addgene.orgnih.gov

The pyrrolysyl-tRNA synthetase (PylRS) system, originally from Methanosarcina species, is particularly versatile for incorporating lysine derivatives due to the structural similarity between its natural substrate, pyrrolysine, and lysine. nih.govbiorxiv.orgmdpi.com PylRS has been successfully engineered to incorporate a wide array of lysine analogues, including those with modifications on the side chain. biorxiv.orgacs.organu.edu.au For an ncAA like this compound to be incorporated into a protein using this technology, an evolved PylRS variant would need to be able to recognize it, bind it, and catalyze its attachment to the corresponding tRNA. The success of incorporating other modified lysines, such as Nε-(tert-butyloxycarbonyl)aminooxy-L-lysine and N⁶-(((trimethylsilyl)methoxy)carbonyl)-L-lysine (TMSK), demonstrates the adaptability of the PylRS system. nih.govacs.organu.edu.au The ability of an engineered synthetase to accommodate the fluorinated side chain would depend on the specific mutations within its active site. While direct evidence for the incorporation of this compound using an engineered LysRS or PylRS was not found in the search results, the successful incorporation of other lysine analogs suggests it is a feasible endeavor. biorxiv.org

Effects on General Amino Acid Metabolism and Enzyme Regulation

The introduction of an unnatural amino acid like this compound into a biological system can have broader effects on general amino acid metabolism and the regulation of associated enzymes. Lysine itself is an essential amino acid with numerous metabolic roles, including protein synthesis, carnitine synthesis for fatty acid metabolism, and collagen crosslinking. barnys.czwikipedia.orgmedchemexpress.com Its catabolism primarily occurs in the liver via the saccharopine pathway. barnys.czwikipedia.org

The presence of this compound could potentially interfere with these metabolic pathways. It might compete with natural lysine for transport proteins and for the active sites of enzymes involved in lysine catabolism. The fluorine atom's electron-withdrawing properties could alter the pKa of the ε-amino group, potentially affecting its recognition by enzymes. Furthermore, if this compound were to be catabolized, it could lead to the formation of fluorinated metabolites, which might have their own distinct biological activities or inhibitory effects on other enzymes. However, specific studies detailing the metabolic fate of this compound and its impact on the broader network of amino acid metabolism were not identified in the provided search results.

Metabolic Pathway Investigations Involving 4 Fluoro L Lysine

Perturbation of Canonical L-Lysine Biosynthesis Pathways

Organisms synthesize L-lysine through two primary and distinct routes: the diaminopimelate (DAP) pathway, prevalent in bacteria and plants, and the α-aminoadipate (AAA) pathway, found in fungi and certain other eukaryotes. wikipedia.org 4-Fluoro-L-lysine, by mimicking the natural end-product, is a valuable tool for probing the regulatory mechanisms of these pathways.

The DAP pathway consists of several enzymatic steps, starting from aspartate and pyruvate (B1213749) and culminating in the formation of L-lysine. wikipedia.org The pathway is tightly regulated, primarily through allosteric feedback inhibition of the first enzyme, dihydrodipicolinate synthase (DHDPS), by L-lysine. elifesciences.orgbiorxiv.org The final step is the decarboxylation of meso-diaminopimelate, catalyzed by diaminopimelate decarboxylase (DAPDC). biorxiv.orgresearchgate.net

As a structural analog of L-lysine, this compound is hypothesized to interact with key regulatory enzymes of the DAP pathway. Its primary expected effect is the inhibition of DHDPS by binding to the allosteric site intended for L-lysine, thereby downregulating the entire biosynthetic flux. elifesciences.org Furthermore, it may act as a competitive inhibitor for the final enzyme, DAPDC, which is also known to be inhibited by high concentrations of lysine (B10760008). nih.gov Such interactions would lead to a reduction in L-lysine synthesis and an accumulation of upstream intermediates.

Table 1: Potential Interactions of this compound with Key DAP Pathway Enzymes

EnzymeNatural Substrate/RegulatorPotential Interaction with this compoundHypothesized Consequence
Dihydrodipicolinate Synthase (DHDPS) L-Lysine (Allosteric Inhibitor)Allosteric InhibitionMimics feedback inhibition, reducing overall pathway flux. elifesciences.orgbiorxiv.org
Diaminopimelate Decarboxylase (DAPDC) meso-Diaminopimelate (Substrate), L-Lysine (Inhibitor)Competitive InhibitionBlocks the final synthesis step, leading to accumulation of DAP. nih.gov

The α-aminoadipate (AAA) pathway, characteristic of fungi like Saccharomyces cerevisiae, begins with the condensation of acetyl-CoA and α-ketoglutarate. wikipedia.org The key regulatory point in this pathway is the first enzyme, homocitrate synthase (HCS), which is subject to potent feedback inhibition by L-lysine. nih.govnih.gov L-lysine competes directly with the substrate α-ketoglutarate for binding within the enzyme's active site. nih.gov

Given this mechanism, this compound is expected to be an effective inhibitor of HCS. By mimicking L-lysine, it can bind to the HCS active site, preventing the binding of α-ketoglutarate and halting the first committed step of lysine biosynthesis. nih.gov Studies on designed inhibitors for enzymes in the AAA pathway have shown that even subtle structural changes can impact enzyme activity, suggesting that the fluorinated analog could effectively perturb the pathway. researchgate.netmdpi.com This inhibition would disrupt the production of α-aminoadipate and subsequent intermediates, providing a clear method for studying the pathway's regulation and dynamics.

Table 2: Potential Interactions of this compound with a Key AAA Pathway Enzyme

EnzymeNatural Substrate/RegulatorPotential Interaction with this compoundHypothesized Consequence
Homocitrate Synthase (HCS) α-Ketoglutarate (Substrate), L-Lysine (Feedback Inhibitor)Competitive InhibitionBinds to the active or allosteric site, blocking the initial step of the pathway. nih.govnih.gov

Impact on Lysine Catabolism Pathways (e.g., Saccharopine Pathway)

The most common route for L-lysine degradation in many organisms is the saccharopine pathway. frontiersin.org This pathway is initiated by the enzyme lysine-ketoglutarate reductase (LKR), which condenses L-lysine with α-ketoglutarate to form saccharopine. frontiersin.orgfoodb.ca This intermediate is then hydrolyzed by saccharopine dehydrogenase (SDH) to yield α-aminoadipate semialdehyde and glutamate. researchgate.netmdpi.com

This compound can perturb this catabolic sequence in several ways. It may act as a competitive inhibitor of LKR, competing with L-lysine for the active site and thereby reducing the rate of lysine degradation. Alternatively, it could serve as an alternative substrate for LKR, leading to the formation of a fluorinated saccharopine analog. The downstream processing of this fluorinated intermediate by SDH would likely be inefficient or completely blocked, causing an accumulation of the analog and disrupting the catabolic flux. Such a blockage could lead to an artificial state of hyperlysinemia by preventing the breakdown of endogenous lysine. rupress.org

Table 3: Potential Impact of this compound on the Saccharopine Pathway

EnzymeNatural SubstratePotential Interaction with this compoundHypothesized Consequence
Lysine-Ketoglutarate Reductase (LKR) L-LysineCompetitive Inhibition or Alternative SubstrateReduced lysine degradation or formation of a disruptive fluorinated saccharopine analog. frontiersin.orgfoodb.ca
Saccharopine Dehydrogenase (SDH) SaccharopineN/A (acts on downstream intermediate)Potential inhibition if a fluorinated saccharopine analog binds but cannot be processed. researchgate.net

Influence on Cellular Cofactor Metabolism and Energy Balance (e.g., NADPH Availability)

L-lysine biosynthesis is a metabolically demanding process, particularly with respect to the reducing cofactor NADPH. The synthesis of one molecule of L-lysine via the DAP pathway requires four molecules of NADPH. frontiersin.orgmdpi.com This high demand intrinsically links the lysine biosynthetic pathway to central carbon metabolism, especially the pentose (B10789219) phosphate (B84403) pathway (PPP), which is a primary source of NADPH.

Table 4: Hypothesized Influence of this compound on Cellular Metabolism

Metabolic ParameterEffect of L-Lysine SynthesisHypothesized Effect of this compound (as an inhibitor)Potential Downstream Impact
NADPH Demand HighDecreasedIncreased availability of NADPH for other biosynthetic pathways. mdpi.com
Pentose Phosphate Pathway (PPP) Flux StimulatedDecreasedReduced production of NADPH and pentose sugars.
Glycolysis Flux Competes with PPP for glucosePotentially IncreasedAltered ATP and NADH production. frontiersin.org
Cellular Redox State (NADPH/NADP+) Consumes NADPHIncreasedShift in the equilibrium of redox-sensitive reactions.

Role in Metabolic Engineering Strategies for Amino Acid Production (Non-clinical Applications)

In biotechnology, toxic amino acid analogs are widely used as selection agents to screen for microbial strains that overproduce specific amino acids. embopress.orgnih.gov The underlying principle is that cells resistant to a toxic analog often possess mutations that lead to the deregulation of the corresponding amino acid's biosynthetic pathway, resulting in its overproduction. purdue.eduasm.org For instance, S-(2-aminoethyl)-L-cysteine (AEC) is a well-known lysine analog used to isolate lysine-overproducing mutants of organisms like Corynebacterium glutamicum and Saccharomyces cerevisiae. google.comasm.org

This compound is a prime candidate for use in similar metabolic engineering strategies. Its potential toxicity, arising from the inhibition of lysine biosynthesis or its incorporation into non-functional proteins, provides strong selective pressure. A typical screening process would involve:

Mutagenesis: A population of microbial cells is exposed to a mutagen (e.g., UV radiation or a chemical agent) to induce random genetic mutations. researchgate.net

Selection: The mutagenized population is grown on a minimal medium containing a toxic concentration of this compound.

Isolation: Only mutants that can survive and grow are isolated. These resistant strains often have mutations in the regulatory enzymes of the lysine pathway (like DHDPS or HCS) that make them insensitive to feedback inhibition. This insensitivity allows the cell to overproduce L-lysine, which outcompetes the toxic analog, ensuring cell survival.

This strategy allows for the high-throughput screening and selection of superior production strains for L-lysine or other valuable chemicals derived from its metabolic pathway, without prior knowledge of the specific genetic changes required. ukri.org

Table 5: Application of Lysine Analogs in Metabolic Engineering

AnalogOrganism ExampleTarget PathwayMechanism of SelectionDesired Outcome
S-(2-aminoethyl)-L-cysteine (AEC) Corynebacterium glutamicum, Saccharomyces cerevisiaeDAP / AAA PathwayResistance to AEC toxicity is often linked to mutations causing feedback-inhibition resistance in key enzymes (e.g., AK, HCS). google.comasm.orgIsolation of L-lysine overproducing strains.
This compound (Hypothetical) Escherichia coli, Corynebacterium glutamicumDAP / AAA PathwayResistance to toxicity caused by pathway inhibition or incorporation into proteins.Isolation of L-lysine overproducing strains with deregulated biosynthetic pathways.

Advanced Analytical Methodologies for 4 Fluoro L Lysine Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of 4-Fluoro-L-lysine from complex mixtures and for its accurate quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids, including this compound. magtechjournal.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is a common mode of separation for such compounds. magtechjournal.comresearchgate.net Due to the polar nature of this compound and its limited retention on conventional C18 columns, pre-column derivatization is often employed to enhance its hydrophobicity and detectability. oup.commdpi.comsemanticscholar.org

Common derivatizing agents include o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC), which react with the primary amino groups of this compound to form fluorescent or UV-active derivatives. semanticscholar.org The separation is typically achieved on a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. magtechjournal.comnih.gov Gradient elution is often necessary to achieve optimal separation from other amino acids and impurities. nih.gov Detection can be performed using a diode-array detector (DAD) for UV-active derivatives or a fluorescence detector for fluorescent derivatives, offering high sensitivity and selectivity. magtechjournal.commdpi.com Ion-pairing reagents, such as 1-heptanesulfonic acid, can also be added to the mobile phase to improve the retention and peak shape of the underivatized amino acid. researchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.02 M Sodium Acetate with 0.02% Triethylamine, pH 4.5
Mobile Phase B 0.1 M Sodium Acetate (pH 4.5) : Methanol (1:9 v/v)
Gradient Time (min)
0
13
15
17
22
Flow Rate 0.4 mL/min
Injection Volume 20 µL
Detection Fluorescence (Ex: 340 nm, Em: 450 nm) after pre-column derivatization with OPA
Internal Standard L-phenylalanine ethyl-ester

This table presents a hypothetical set of parameters based on established methods for lysine (B10760008) analysis and may require optimization for specific applications involving this compound. nih.gov

Gas Chromatography (GC) is another powerful technique for the analysis of amino acids, although it requires derivatization to increase the volatility of the polar analytes. nih.govnih.gov For this compound, a two-step derivatization process is typically employed. First, the carboxyl group is esterified, for example, with an acidic alcohol. Subsequently, the amino groups are acylated using reagents like trifluoroacetic anhydride (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form volatile derivatives. nih.gov

The resulting derivatives are then separated on a capillary column, often with a non-polar or medium-polar stationary phase. nih.gov A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) as a detector (GC-MS) provides structural information and enhances selectivity. nih.govnih.gov The retention time of the derivatized this compound can be used for its identification, and the peak area for its quantification, often with the use of an internal standard like cycloleucine. nih.gov

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid method for the qualitative and semi-quantitative analysis of this compound. sigmaaldrich.comresearchgate.netreachdevices.com The separation is performed on a stationary phase, typically silica gel 60 F254, with a suitable mobile phase. sigmaaldrich.comd-nb.info For amino acids, a common mobile phase consists of a mixture of a polar organic solvent, such as n-propanol or ethanol, and an aqueous component, often containing ammonia or acetic acid to control the ionization state of the analyte. sigmaaldrich.comreachdevices.com

After development, the spots are visualized. Since amino acids are generally colorless, a visualizing agent is required. Ninhydrin is a widely used reagent that reacts with the primary amino groups of this compound to produce a purple-colored spot. sigmaaldrich.com The retardation factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, can be used for identification by comparing it with a standard of this compound run on the same plate. sigmaaldrich.com For quantitative analysis, the plate can be scanned with a densitometer, or the spot intensity can be analyzed using image analysis software. d-nb.info

Table 2: Example TLC System for this compound Separation

ParameterCondition
Stationary Phase Silica Gel 60 F254 Plate
Mobile Phase n-propanol : concentrated ammonia (70:30 v/v)
Visualization Spraying with ninhydrin solution followed by heating
Detection Visual inspection or scanning at 520 nm

This table provides a representative TLC system based on methods for L-lysine analysis. sigmaaldrich.com

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural confirmation of this compound and can also be employed for its quantification. These methods provide detailed information about the molecular structure and connectivity of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. huji.ac.ilnsf.gov

¹H NMR: The proton NMR spectrum of this compound provides information about the number and chemical environment of the hydrogen atoms in the molecule. hmdb.cahmdb.caresearchgate.net The signals for the protons on the carbon backbone will appear at characteristic chemical shifts, and their splitting patterns (multiplicity) will reveal the number of adjacent protons. The proton attached to the carbon bearing the fluorine atom will show coupling to the fluorine nucleus, resulting in a doublet of triplets or a more complex multiplet.

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each carbon atom in the this compound molecule. hmdb.caresearchgate.netnsf.gov The carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The chemical shift of this carbon will also be significantly influenced by the electronegative fluorine atom.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. huji.ac.ilnsf.govnih.govwikipedia.org The ¹⁹F NMR spectrum of this compound will show a single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom. This signal will be split into a multiplet due to coupling with the adjacent protons. huji.ac.il

²H NMR: Deuterium (B1214612) (²H) NMR spectroscopy can be utilized when this compound is isotopically labeled with deuterium. This technique can provide information about the molecular dynamics and orientation of the labeled part of the molecule. isotope.com

Table 3: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H
~3.8tJ = 6.5
~1.9-2.1m
~4.5-4.7dtm¹JHF ≈ 47, J ≈ 6.0
~1.7-1.9m
~3.0tJ = 7.5
¹³C
~55d
~30d
~90d¹JCF ≈ 170
~35d²JCF ≈ 20
~40s
C=O~175s
¹⁹F ~ -170 to -190m

This is a table of predicted values based on known data for similar fluorinated amino acids and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. nih.gov In proteomics, MS is instrumental in identifying and quantifying proteins that have incorporated this compound. nih.govrsc.org The mass shift introduced by the fluorine atom allows for the differentiation of proteins containing this unnatural amino acid from their wild-type counterparts. Tandem mass spectrometry (MS/MS) can be used to sequence peptides and pinpoint the exact location of the this compound residue within the protein sequence. nih.gov

In the field of metabolomics, MS-based approaches are employed to study the metabolic fate of this compound and its impact on cellular metabolism. creative-proteomics.comnih.govnih.govresearchgate.netresearchgate.net By tracing the incorporation and transformation of isotopically labeled this compound, researchers can gain insights into various metabolic pathways. nih.gov

Fluorometric and Biosensor-Based Detection Methods for Lysine Analogs

The characterization of lysine analogs, including this compound, leverages advanced analytical methodologies that offer high sensitivity and selectivity. Among these, fluorometric and biosensor-based detection methods are prominent for their ability to quantify and analyze these modified amino acids in various matrices. These techniques often rely on specific molecular recognition and signal transduction mechanisms that can be adapted for analogs of natural amino acids.

Fluorometric methods for the detection of lysine and its analogs are typically based on enzymatic reactions that produce a fluorescent signal. A common approach involves the use of lysine-specific enzymes, such as lysine oxidase, which catalyzes the oxidative deamination of the L-lysine side chain. This reaction produces hydrogen peroxide (H₂O₂), which can then be coupled to a secondary reaction with a fluorogenic probe, such as Amplex Red, to generate a highly fluorescent product, resorufin. The intensity of the fluorescence is directly proportional to the concentration of lysine or a reactive analog. While these assays are well-established for L-lysine, their applicability to this compound would depend on the substrate specificity of the enzyme employed and its tolerance for a fluorine substitution on the lysine side chain.

Research into fluorescent probes for amino acids has also led to the development of chemosensors. These are small organic molecules designed to exhibit a change in their fluorescent properties upon binding to a specific analyte. For instance, a pyrroloquinoline-derivative-based fluorescent probe, PQP-1, has been developed for the selective detection of L-lysine. nih.gov Such probes often work through mechanisms like intramolecular charge transfer (ICT) and can be engineered for high selectivity towards their target amino acid over other natural amino acids. nih.gov The adaptation of such chemosensors for this compound would require designing a recognition element that can specifically interact with the fluorinated lysine analog.

Biosensor-based detection methods offer another powerful approach for the characterization of lysine analogs. These devices integrate a biological recognition element with a physicochemical transducer to generate a measurable signal. For lysine and its derivatives, biosensors often utilize enzymes like lysine oxidase or lysine decarboxylase immobilized on an electrode surface.

Amperometric biosensors are a common type, where the enzymatic reaction with the target analyte produces or consumes a substance that can be electrochemically detected. For example, a biosensor utilizing L-lysine-α-oxidase can measure the current generated from the oxidation of hydrogen peroxide produced during the enzymatic reaction. nih.gov The selectivity of such biosensors can be enhanced by incorporating permselective membranes, such as overoxidized polypyrrole films, which help to minimize interferences from other electroactive species. nih.gov The performance of such a biosensor for this compound would be contingent on the catalytic activity of the immobilized enzyme towards the fluorinated substrate.

Another class of biosensors involves the incorporation of unnatural amino acids directly into protein structures, which can then act as sensing elements. unl.edu This approach allows for the design of highly specific and sensitive biosensors. While not yet specifically demonstrated for this compound, this methodology holds promise for creating custom biosensors for a wide range of modified amino acids.

The development of these advanced analytical methods is crucial for understanding the behavior and function of lysine analogs like this compound in biological systems. The table below summarizes the performance characteristics of selected fluorometric and biosensor-based methods for the detection of L-lysine, which can serve as a benchmark for the potential development of similar assays for its fluorinated analogs.

Table 1: Performance Characteristics of Selected Analytical Methods for L-Lysine Detection

Analytical MethodRecognition ElementLimit of Detection (LOD)Linear RangeReference
Fluorometric AssayLysine Oxidase & Fluorescent Probe-- nih.gov
Fluorescent Probe (PQP-1)Pyrroloquinoline Derivative21.89 nM50–1000 µM nih.gov
Amperometric BiosensorL-lysine-α-oxidase4 µM0.02–2 mM nih.gov

Detailed research findings indicate that the selectivity of these methods is a critical parameter. For instance, in the development of an amperometric biosensor for L-lysine, optimization of experimental conditions such as pH and flow rate was crucial to minimize interference from other amino acids like L-arginine, L-histidine, and L-ornithine. nih.gov Similarly, the design of fluorescent probes often involves careful selection of the fluorophore and the binding moiety to ensure specific recognition of the target amino acid. nih.gov While direct data for this compound is not yet prevalent in the literature, the principles underlying these established methods for L-lysine provide a solid foundation for the future development of analytical tools for its fluorinated analogs.

Emerging Research Frontiers for 4 Fluoro L Lysine

Development of Novel Bio-orthogonal Ligation and Bioconjugation Strategies

The precise chemical modification of proteins in their native environment is a central goal of chemical biology. Bio-orthogonal chemistry, which involves reactions that can proceed in complex biological systems without interfering with native processes, is key to achieving this. oregonstate.edu While the carbon-fluorine bond in 4-Fluoro-L-lysine is generally inert and not directly used as a reactive handle for ligation, its presence significantly influences the reactivity and utility of the lysine (B10760008) side chain in bioconjugation strategies.

Researchers are exploring how the electron-withdrawing nature of the fluorine atom at the 4-position can modulate the pKa and nucleophilicity of the ε-amino group. This tuning can potentially enable more selective reactions with electrophilic reagents under physiological conditions. Conventional lysine bioconjugation methods, such as the use of N-hydroxysuccinimide (NHS) esters, can suffer from a lack of selectivity due to the high abundance of lysine residues on protein surfaces. nih.gov By altering the reactivity of a specific, genetically incorporated this compound residue, it may be possible to direct modifications to a single desired site.

Furthermore, the field is advancing by combining fluorination with established bio-orthogonal handles. A "plug-and-play" strategy has been reported using 4-azidobenzoyl fluoride (B91410) to efficiently install azide (B81097) groups onto lysine residues. acs.org These azide handles can then be used for versatile functionalization via copper-free click chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgnih.gov While this example uses a fluorinated reagent rather than a fluorinated amino acid, it highlights the synergy between fluorine chemistry and bio-orthogonal reactions.

A significant frontier is the genetic encoding of lysine derivatives bearing complex reactive moieties where fluorine plays a key role. For instance, fluorosulfonyloxybenzoyl-L-lysine (FSK) has been genetically encoded to create covalent bonds with proximal lysine, histidine, and tyrosine residues through Sulfur-Fluoride Exchange (SuFEx) chemistry. nih.govnih.gov This strategy provides a powerful system for creating covalent cross-links within or between proteins in living cells. nih.govnih.gov Similarly, introducing fluorine substituents to tetrazine-containing unnatural amino acids has been shown to produce bio-orthogonal reactions with extremely fast rates, reaching the 10⁶ M⁻¹s⁻¹ level, while also enhancing stability. biorxiv.org These approaches suggest a promising future for developing novel this compound derivatives that incorporate latent bioreactive groups, enabling highly specific and efficient bioconjugation.

Bio-orthogonal StrategyDescriptionRelevance to this compoundKey References
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)A copper-free click chemistry reaction between an azide and a strained alkyne (e.g., dibenzocyclooctyne, DBCO). nih.govThis compound can be derivatized with an azide or alkyne, with the fluorine atom potentially modulating reaction kinetics. acs.orgnih.gov
Sulfur-Fluoride Exchange (SuFEx)A proximity-enabled reaction where an aryl fluorosulfate (B1228806) group reacts with nucleophilic residues like lysine, histidine, or tyrosine. nih.govnih.govFSK, a lysine derivative with a fluorosulfate moiety, demonstrates the potential for creating fluorinated lysine analogues for covalent bonding. nih.gov nih.govnih.gov
Tetrazine LigationAn inverse electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne, known for its extremely fast kinetics. biorxiv.orgacs.orgFluorine substituents on tetrazine amino acids dramatically increase reaction rates, a principle applicable to designing new this compound based probes. biorxiv.org biorxiv.orgacs.org

Advanced Applications in Protein Engineering for Enhanced Functionality

The incorporation of unnatural amino acids is a powerful tool for protein engineering, allowing for the creation of proteins with enhanced stability, novel catalytic activities, and altered binding specificities. nih.gov The introduction of fluorine into amino acids is particularly effective for modulating the physicochemical properties of proteins.

A direct example of enhanced functionality comes from the development of 4-fluorinated L-lysine analogs as selective inhibitors of inducible nitric oxide synthase (iNOS). nih.gov The synthesis of 4R-fluoro-L-N⁶-(1-iminoethyl)lysine (4R-fluoro-L-NIL) and its 4,4-difluoro counterpart resulted in potent and selective iNOS inhibitors. nih.gov This demonstrates a key principle: the introduction of fluorine can enhance the biological activity of a molecule relative to its non-fluorinated parent. nih.gov The electronegativity of the fluorine atom can alter the binding affinity of the lysine analog for the enzyme's active site, leading to improved inhibitory function.

Furthermore, the genetic incorporation of fluorinated lysine derivatives provides a route to engineer novel protein functionalities. The development of fluorosulfonyloxybenzoyl-L-lysine (FSK) allows for the creation of intramolecular cross-links, which can be used to staple peptides or proteins to engineer properties like thermostability and cell permeability. nih.gov This expands the toolkit for protein engineering beyond simple substitution, enabling the creation of proteins with covalently reinforced structures and, consequently, enhanced resilience and function.

Engineered PropertyRole of this compound (or analog)Example/FindingKey References
Enhanced Enzymatic InhibitionFluorine atom modifies electronic properties, improving binding affinity and selectivity for the target enzyme.4R-fluoro-L-NIL and 4,4-difluoro-L-NIL were found to be selective iNOS inhibitors. nih.gov
Increased Protein StabilityFluorine can enhance hydrophobic packing and modulate electrostatic interactions.Incorporation of hexafluoroleucine significantly stabilized a de novo designed protein, suggesting similar potential for fluorinated lysines. researchgate.net
Covalent Cross-linkingGenetically encoded lysine derivatives with fluorinated reactive groups (e.g., fluorosulfate) can form irreversible bonds.FSK enables intramolecular and intermolecular protein cross-linking in vitro and in live cells. nih.gov

Deuterium (B1214612) and Other Isotopic Labeling for Mechanistic and Flux Studies

Isotopic labeling is a cornerstone of mechanistic biochemistry and metabolic flux analysis, providing a way to trace the fate of molecules in complex systems. Combining the unique properties of this compound with stable isotope labeling opens up possibilities for multi-modal analysis of protein dynamics and metabolism.

Deuterium labeling of lysine (e.g., Lys-d4) has been successfully used for protein identification and de novo peptide sequencing in mass spectrometry. nih.gov The 4-Dalton mass shift introduced by the four deuterium atoms on the lysine side chain creates a clear mass signature for all lysine-containing peptides, simplifying their identification in complex mixtures. nih.gov Furthermore, this mass tag helps to distinguish N-terminal from C-terminal fragment ions in tandem MS/MS spectra, which greatly aids in accurate sequence assignment. nih.gov

The emerging frontier lies in the synthesis and application of dual-labeled this compound, such as this compound-d4. Such a molecule would serve as a powerful probe for integrated proteomics studies:

Mass Spectrometry (MS): The deuterium label would provide a mass shift for quantitative proteomics, similar to the SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) methodology. isotope.comthermofisher.com This allows for the precise quantification of protein turnover, post-translational modifications, and changes in protein abundance under different conditions.

Nuclear Magnetic Resonance (NMR): The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity. A ¹⁹F label on a protein provides a sensitive and specific signal in a region of the NMR spectrum that is free from background signals from other biological molecules. This allows for the study of protein folding, dynamics, and interactions with other molecules.

The combination of a stable isotope mass tag (like deuterium) with a ¹⁹F NMR probe in a single amino acid would enable researchers to correlate quantitative changes in protein levels (from MS) with structural and dynamic changes at a specific site (from NMR). If ¹⁸F, a positron-emitting isotope, is used instead of the stable ¹⁹F, the resulting [¹⁸F]this compound could be used as a tracer for Positron Emission Tomography (PET) imaging, allowing for the non-invasive tracking of proteins or metabolic pathways in vivo. nih.gov

Integration with Artificial Intelligence and Machine Learning in Proteomics Research

The vast and complex datasets generated by modern proteomics experiments necessitate the use of advanced computational tools for analysis and interpretation. Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable in this field, and their integration with research involving this compound promises to accelerate discovery. bohrium.comyoutube.com

Furthermore, ML is extensively used to analyze mass spectrometry data. Deep learning models can accurately predict peptide fragmentation patterns and chromatographic retention times, which improves the confidence and accuracy of peptide and protein identification from complex biological samples. youtube.com When using isotopically labeled probes like a deuterated this compound, ML algorithms can aid in the automated and accurate quantification of peptides by recognizing the specific isotopic signature.

AI can also be applied to analyze the functional impact of incorporating this compound. For instance, in studies profiling lysine accessibility, where chemical probes are used to map the exposed lysine residues on a protein's surface, ML can help identify patterns of structural change in large datasets, such as those comparing healthy and diseased states. nih.gov By training models on data from experiments using this compound, it may become possible to predict how this modification alters protein-protein interaction networks or the susceptibility of other lysine residues to post-translational modifications. bohrium.com This predictive power can generate new hypotheses and direct future research into the biological roles of specific lysine residues.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 4-Fluoro-L-lysine, and what key steps ensure regioselective fluorination?

  • Methodological Answer : The synthesis of this compound typically involves orthogonally protected lysine derivatives to prevent side reactions. Fluorination agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are used to introduce fluorine at the 4-position. Critical steps include:

  • Protecting the ε-amino group of lysine with tert-butyloxycarbonyl (Boc) or other acid-labile groups to direct fluorination to the δ-position.
  • Monitoring fluorination efficiency via 19F^{19}\text{F} NMR to confirm regioselectivity.
  • Deprotection under mild acidic conditions to preserve stereochemical integrity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : To verify enantiomeric purity using columns like Chirobiotic T or Crownpak CR(+) with mobile phases optimized for fluorinated amino acids.
  • 19F^{19}\text{F} NMR : To confirm fluorine incorporation and assess chemical environment (δ ~ -200 ppm for aliphatic C-F bonds).
  • Mass Spectrometry (HRMS) : For molecular weight validation and isotopic pattern analysis.
  • Elemental Analysis : To ensure stoichiometric consistency with theoretical values .

Advanced Research Questions

Q. How does fluorination at the 4-position of L-lysine alter its binding affinity and selectivity toward inducible nitric oxide synthase (iNOS)?

  • Methodological Answer : Fluorine’s electronegativity and steric effects perturb hydrogen-bonding interactions within iNOS’s active site. To study this:

  • Perform competitive inhibition assays using recombinant iNOS, neuronal NOS (nNOS), and endothelial NOS (eNOS) isoforms.
  • Compare KiK_i values (e.g., this compound derivatives show >100-fold selectivity for iNOS over eNOS in Table 2 of Hallinan et al. (2003)).
  • Conduct molecular docking simulations to map fluorine’s interactions with active-site residues like Trp372 and Glu377 .

Q. What experimental strategies resolve contradictions between in vitro enzyme inhibition data and cellular activity for this compound analogs?

  • Methodological Answer : Discrepancies may arise from cellular uptake limitations or metabolic instability. Address these by:

  • Radiolabeled Tracer Studies : Use 3H^{3}\text{H}- or 14C^{14}\text{C}-labeled analogs to quantify intracellular accumulation.
  • Metabolic Stability Assays : Incubate compounds with liver microsomes or S9 fractions to assess degradation pathways.
  • Structure-Activity Relationship (SAR) Profiling : Modify side-chain hydrophobicity (e.g., ester prodrugs) to enhance membrane permeability .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound in biological systems?

  • Methodological Answer :

  • In Vitro Models : Use primary hepatocytes or liver microsomes with NADPH cofactors to identify phase I oxidation metabolites.
  • LC-MS/MS Metabolite Profiling : Employ high-resolution mass spectrometry to detect fluorinated metabolites (e.g., defluorinated lysine or hydroxylated derivatives).
  • Stable Isotope Labeling : Synthesize 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled analogs to trace metabolic pathways in vivo .

Q. What computational approaches predict the impact of fluorination on this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with membrane transporters (e.g., LAT1) to predict cellular uptake.
  • Quantitative Structure-Property Relationship (QSPR) Models : Correlate logP, polar surface area, and hydrogen-bond donor/acceptor counts with bioavailability.
  • Caco-2 Permeability Assays : Validate predictions experimentally using intestinal cell monolayers .

Data Management and Reproducibility

Q. How should researchers document synthetic procedures and analytical data to ensure reproducibility?

  • Methodological Answer :

  • Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion ELN to record reaction conditions, purification steps, and spectral data (e.g., NMR, HPLC traces).
  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable. Deposit raw spectra in repositories like RADAR4Chem or Chemotion.
  • Supporting Information : Include detailed experimental protocols in appendices, per Beilstein Journal of Organic Chemistry guidelines .

Q. What frameworks assist in formulating rigorous research questions for studying fluorinated amino acids?

  • Methodological Answer :

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example: "Does this compound exhibit time-dependent inhibition of iNOS in macrophage cell lines?"
  • PICO Framework : Define Population (e.g., enzyme isoforms), Intervention (fluorination), Comparison (native lysine), and Outcome (binding affinity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.